4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide
Description
4-(4-((3-Methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide is a heterocyclic compound featuring a pyridazinone core substituted with a methyl group at position 3 and a piperidine-linked benzenesulfonamide moiety. The pyridazinone ring (a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group) is a key pharmacophore associated with diverse biological activities, including anticonvulsant, anticancer, and enzyme inhibitory effects . The benzenesulfonamide group enhances solubility and binding affinity to biological targets, such as carbonic anhydrases or histone deacetylases (HDACs) .
For example, pyridazinone derivatives with sulfonamide substituents have been investigated as HDAC2 inhibitors and antitumor agents , while benzenesulfonamide-piperidine hybrids are explored for anticonvulsant properties .
Properties
IUPAC Name |
4-[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(6-4-15)27(19,25)26/h2-7,14H,8-12H2,1H3,(H2,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNABRZNFWIZHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.48 g/mol. The structure features a piperidine ring, a benzenesulfonamide moiety, and a pyridazine derivative, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit multiple biological activities, including:
- Inhibition of Carbonic Anhydrase : Some sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance. This inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy .
- Anticancer Activity : Compounds similar to benzenesulfonamides have shown promise as anticancer agents by targeting oxidative phosphorylation (OXPHOS). In particular, they can disrupt ATP production in cancer cells, leading to cell death .
Biological Activity Data
Case Studies
- Anticancer Efficacy : A study involving similar compounds demonstrated that derivatives with a benzenesulfonamide core exhibited significant growth inhibition against several cancer cell lines, including pancreatic cancer cells. The lead compound showed an IC50 value of 0.58 μM in vitro, indicating potent activity against tumor cells reliant on aerobic metabolism .
- Carbonic Anhydrase Inhibition : Another investigation highlighted the inhibitory effects of sulfonamide derivatives on carbonic anhydrase, suggesting potential applications in treating conditions such as glaucoma and certain types of metabolic acidosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Piperidine Modifications : Alterations to the piperidine ring have been shown to enhance potency against specific targets.
- Sulfonamide Group : The presence of the sulfonamide moiety is crucial for maintaining biological activity, as evidenced by comparative studies where analogs lacking this group exhibited significantly reduced efficacy .
Scientific Research Applications
Enzyme Inhibition
Sulfonamides are well known for their role as inhibitors of carbonic anhydrase (CA), which is crucial in various physiological processes including acid-base balance and respiration. Research indicates that compounds similar to 4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide exhibit significant inhibitory effects on CA, making them valuable in treating conditions like glaucoma and edema .
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The compound may exert antiproliferative effects on cancer cells by inhibiting specific enzymes involved in cell growth and division. For instance, research has shown that modifications to the sulfonamide structure can enhance its cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Sulfonamides have historically been used as antibiotics. The compound may possess antimicrobial properties by interfering with bacterial folic acid synthesis, thus inhibiting bacterial growth. This mechanism is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria .
Central Nervous System (CNS) Effects
There is emerging interest in the effects of similar compounds on the CNS. The piperidine moiety suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders . Research into related compounds has indicated possible anxiolytic and antidepressant effects.
Case Studies
Several studies have documented the applications of sulfonamide derivatives similar to the compound discussed:
Comparison with Similar Compounds
Pyridazinone vs. Pyrido[2,3-b]pyrazine (NSC108392)
- The para-sulfonamide group in the target compound may enhance solubility compared to NSC108392’s aminomethyl substituent.
Piperidine vs. Piperazine Linkers (6d–6g)
- Piperidine in the target compound offers a six-membered ring with one nitrogen atom, whereas piperazine (in 6d–6g) has two nitrogen atoms, altering hydrogen-bonding capabilities and pharmacokinetics .
- Benzhydryl groups in 6d–6g improve lipophilicity but may increase off-target effects compared to the target compound’s simpler methylpyridazinone-piperidine framework.
Substituent Positioning
- Meta-substituted sulfonamides (e.g., 6f) in showed higher cytotoxicity than ortho or para analogs, suggesting the target compound’s para-sulfonamide may require optimization for anticancer activity .
- Methylthio groups in (5a, 6a) enhanced cytotoxicity, implying that introducing sulfur into the target compound’s pyridazinone could improve potency .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide and its analogs?
- Methodological Answer : The compound and its analogs are synthesized via a carbodiimide-mediated coupling reaction. A representative procedure involves dissolving 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (1 mmol) in anhydrous acetonitrile with EDCI and HOBt (1 mmol each) to activate the carboxyl group. After stirring for 30 minutes, substituted amines are added, and the mixture is stirred overnight. Purification includes sequential washes (water, NaHCO₃, citric acid, brine), drying over Na₂SO₄, and recrystallization from ethanol. Yields vary depending on substituents (e.g., 39% for methoxy derivatives, 71% for methyl-substituted analogs) .
Q. How is structural confirmation typically performed for this class of compounds?
- Methodological Answer : Characterization employs:
- ¹H/¹³C NMR : Signals for aromatic protons (δ 6.47–7.89 ppm), piperidine/piperazine carbons (δ 37–55 ppm), and sulfonamide NH₂ (δ 7.45 ppm) .
- IR Spectroscopy : Key peaks include carbonyl stretching (1612–1614 cm⁻¹) and sulfonamide N–H (3100–3311 cm⁻¹) .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 59.24%, H: 6.21%, N: 11.51% for methoxy derivatives) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer : Carbonic anhydrase (CA) inhibition assays are standard. Recombinant human CA isoforms (e.g., CA I, II, IX) are incubated with the compound, and activity is measured via stopped-flow CO₂ hydration. IC₅₀ values are calculated using Lineweaver-Burk plots. For example, analogs with 4-methoxyphenylpiperazine substituents show enhanced inhibition compared to unsubstituted derivatives .
Advanced Research Questions
Q. How do substituents on the piperidine/piperazine moiety influence carbonic anhydrase inhibitory activity?
- Methodological Answer : Substituent effects are analyzed via structure-activity relationship (SAR) studies. For example:
- Electron-donating groups (e.g., 4-OCH₃ on phenylpiperazine in compound 6 ) enhance CA II inhibition (IC₅₀ = 12 nM) by improving hydrogen bonding to active-site residues.
- Steric hindrance from bulky groups (e.g., 3-CH₃ in compound 7 ) reduces activity (IC₅₀ = 89 nM) by disrupting binding pocket interactions .
- Data Table :
| Compound | Substituent | IC₅₀ (nM, CA II) |
|---|---|---|
| 5 | 3-OCH₃ | 18 |
| 6 | 4-OCH₃ | 12 |
| 7 | 3-CH₃ | 89 |
Q. How can discrepancies in biological activity data between analogs be resolved?
- Methodological Answer : Contradictions (e.g., high in vitro activity but low cellular efficacy) are addressed by:
- Purity Validation : Re-analyze compounds via HPLC (≥95% purity) to exclude impurities.
- Computational Docking : Use software like AutoDock Vina to model ligand-CA interactions. For instance, 4-OCH₃ derivatives form stable hydrogen bonds with Thr199 and Gln92, while 3-CH₃ analogs exhibit steric clashes .
- Off-Target Profiling : Screen against related enzymes (e.g., proteases) to rule out nonspecific effects .
Q. What strategies optimize the pharmacokinetic profile of analogs?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., -SO₂NH₂) or formulate as sodium salts.
- Metabolic Stability : Replace labile esters (e.g., methyl groups) with trifluoromethyl (e.g., compound 20 ) to resist CYP450 oxidation .
- Plasma Protein Binding (PPB) : Measure via equilibrium dialysis; lower PPB (<90%) correlates with improved tissue penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
